Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate
Overview
Description
Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate is a chemical compound with the molecular formula C₁₄H₁₂ClN₃O₃. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloro group and an ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate typically involves the reaction of 3-chloropyrazin-2-ol with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate is similar to other pyrazine derivatives, such as Ethyl 3-chloropyrazine-2-acetate and Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate its unique structural features, such as the presence of the ethoxybenzoate group, distinguish it from these compounds
Properties
IUPAC Name |
ethyl 4-(3-chloropyrazin-2-yl)oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-3-5-10(6-4-9)19-12-11(14)15-7-8-16-12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJNHQOPYKBOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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